

# Application Notes and Protocols for Lorcaserin Administration in Mouse Feeding Studies

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## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Lorcaserin |
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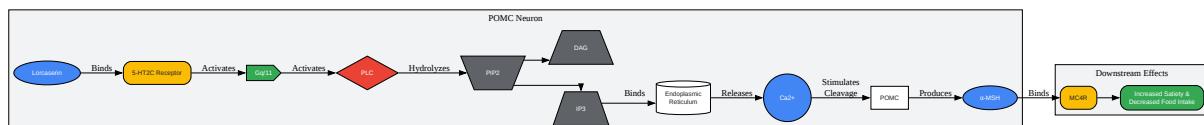
These application notes provide a comprehensive overview and detailed protocols for the administration of **lorcaserin** in mouse feeding studies. **Lorcaserin**, a selective serotonin 5-HT2C receptor agonist, has been a significant tool in obesity research for its role in reducing food intake and promoting weight loss.<sup>[1][2][3]</sup> This document outlines the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies.

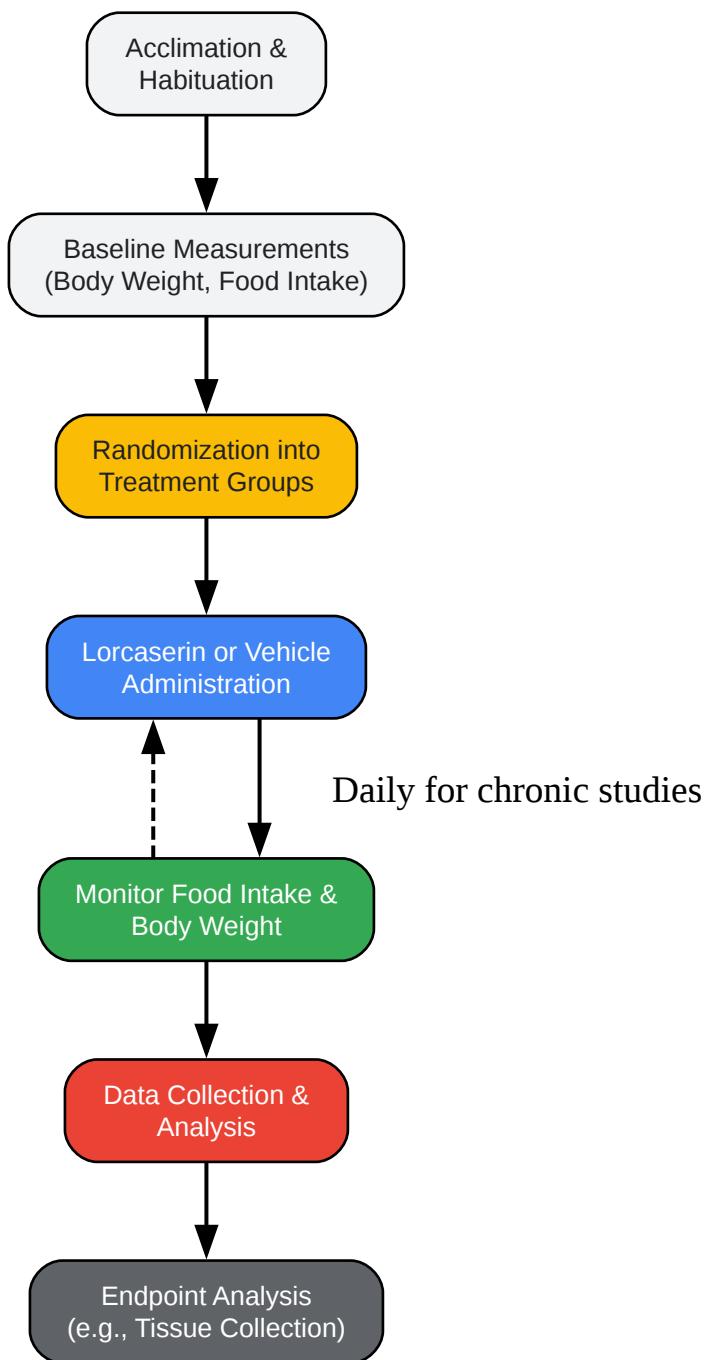
## Mechanism of Action

**Lorcaserin** selectively activates 5-HT2C receptors, which are highly expressed in the pro-opiomelanocortin (POMC) neurons of the hypothalamus.<sup>[1][4]</sup> This activation stimulates the release of alpha-melanocortin-stimulating hormone (α-MSH), which in turn acts on melanocortin-4 receptors (MC4R) to suppress appetite and increase satiety.<sup>[4]</sup> Its high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors minimizes the risk of adverse cardiovascular and psychiatric side effects associated with less selective serotonin agonists.<sup>[1][2]</sup>

## Signaling Pathway of Lorcaserin

The following diagram illustrates the signaling cascade initiated by **lorcaserin** binding to the 5-HT2C receptor in hypothalamic POMC neurons.





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